LDN209929 -

LDN209929

Catalog Number: EVT-1492307
CAS Number:
Molecular Formula: C17H17ClN2OS.2HCl
Molecular Weight: 405.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective haspin kinase inhibitor (IC50 = 55 nM). Displays 180-fold selectivity over DYRK2.
Source and Classification

LDN209929 is derived from the chemical structure of naltrexone, an opioid antagonist. Its classification falls under the category of opioid receptor modulators, specifically targeting the mu-opioid receptor. The compound was initially developed for its ability to modulate immune responses and has been investigated for various therapeutic uses, including pain management and treatment of autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of LDN209929 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with naltrexone as the primary starting material.
  2. Chemical Modifications: Various chemical modifications are performed to enhance the pharmacological properties of naltrexone. This may involve reactions such as methylation or acylation to alter functional groups.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate LDN209929 from byproducts and unreacted materials.

The specific synthetic route may vary based on the desired yield and purity, but it generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of LDN209929 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms defines its three-dimensional conformation, which is crucial for its biological activity.

  • Molecular Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: Approximately 329.39 g/mol

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving LDN209929 primarily focus on its interaction with biological targets rather than traditional organic reactions. Key aspects include:

  1. Binding Affinity: LDN209929 exhibits high binding affinity for mu-opioid receptors, influencing downstream signaling pathways.
  2. Metabolism: The compound undergoes metabolic transformations in vivo, which can affect its pharmacokinetics and efficacy.
  3. Stability: Understanding the stability of LDN209929 under various conditions is essential for predicting its behavior in biological systems.

These reactions are often studied through in vitro assays and animal models to evaluate the compound's pharmacological profile.

Mechanism of Action

Process and Data

The mechanism of action of LDN209929 is primarily attributed to its role as a selective antagonist at the mu-opioid receptor. This action leads to:

  1. Inhibition of Opioid Signaling: By blocking mu-opioid receptors, LDN209929 prevents the effects typically associated with opioid agonists, such as analgesia and euphoria.
  2. Modulation of Immune Response: Research indicates that LDN209929 may also modulate immune responses by influencing cytokine production and immune cell activity.
  3. Potential Neuroprotective Effects: Some studies suggest that LDN209929 may offer neuroprotective benefits, although further research is needed to elucidate these effects fully.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDN209929 exhibits several physical and chemical properties that are relevant to its application:

  • Solubility: The solubility profile in various solvents can affect its bioavailability.
  • Stability: The compound's stability under different pH levels and temperatures is crucial for formulation development.
  • Melting Point: Knowledge of the melting point can aid in characterizing the compound's purity.

These properties are typically determined through standard laboratory techniques such as differential scanning calorimetry (DSC) and solubility tests.

Applications

Scientific Uses

LDN209929 has potential applications in several areas:

  1. Pain Management: Due to its opioid receptor antagonism, it may be used in pain management strategies where traditional opioids are contraindicated.
  2. Autoimmune Disorders: Preliminary studies suggest that it could be beneficial in treating conditions like multiple sclerosis or Crohn's disease by modulating immune responses.
  3. Neuroprotection: Ongoing research explores its potential neuroprotective effects in neurodegenerative diseases.
Introduction to LDN209929: Discovery and Pharmacological Significance

Historical Context of Haspin Kinase Inhibitor Development

The pursuit of Haspin (haploid germ cell-specific nuclear protein kinase) inhibitors emerged from the recognition of its critical role in mitosis. As an atypical serine/threonine kinase, Haspin phosphorylates histone H3 at threonine-3 (H3T3ph), a modification essential for centromeric recruitment of the chromosomal passenger complex (CPC) and Aurora B activity. Early inhibitors like 5-iodotubercidin (5-ITu) demonstrated Haspin inhibition but lacked specificity, affecting multiple kinases due to their adenosine mimetic properties [8] [9]. The discovery of acridine-based scaffolds (e.g., compound 1, IC₅₀ = 10 nM) through high-throughput screening marked a turning point, revealing potent Haspin inhibition with improved selectivity profiles [1] [8]. Subsequent efforts focused on structural optimization to mitigate off-target effects, particularly against DYRK2 (dual-specificity tyrosine-regulated kinase 2), leading to novel chemotypes like imidazopyridazines (e.g., CHR-6494, IC₅₀ = 2 nM) and indazole derivatives (e.g., compound 21, IC₅₀ = 78 nM) [5] [6] [8].

Table 1: Evolution of Key Haspin Inhibitors

CompoundScaffoldHaspin IC₅₀Selectivity Highlights
5-IodotubercidinNucleoside~100 nMLow specificity; broad kinase inhibition
Initial Acridine (1)Acridine10 nMPotent but inhibited DYRK2 (IC₅₀ = 2 nM)
CHR-6494Imidazopyridazine2 nM100-fold selective vs. DYRK1A
Indazole 215-(4-Pyridinyl)indazole78 nMSelective over Clk1–3, DYRK1A/1B/2

Discovery of LDN209929: Structural Classification as an Acridine Derivative

LDN209929 (chemical name: 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride) was developed through systematic structure-activity relationship (SAR) studies of acridine analogs. Its design stemmed from optimizing compound 33 (IC₅₀ < 60 nM), identified in a screen of ~140,000 compounds. Key structural modifications included:

  • Retention of the 7-methoxy group: Critical for Haspin binding; removal reduced potency >10-fold [1].
  • Introduction of 2-chloro substituent: Enhanced selectivity over DYRK2 by 180-fold compared to earlier analogs [1] [3].
  • Thioether-linked propylamine side chain: Optimal chain length (n=3) for kinase affinity; truncation or elongation diminished activity [1].

Synthesis involved copper-mediated coupling of 2-bromobenzoic acids with anilines, cyclization with POCl₃, and alkylation of the thioketone intermediate with protected alkyl bromides, followed by deprotection [1] [8]. LDN209929 exhibits potent Haspin inhibition (IC₅₀ = 55 nM) and unprecedented selectivity (DYRK2 IC₅₀ = 9.9 μM), establishing it as a best-in-class acridine derivative [3] [6].

Table 2: Structural Features of LDN209929

RegionChemical FeatureRole in Activity
Acridine coreTricyclic planar systemDNA intercalation; kinase binding
Substituent at C2ChlorineEnhances selectivity vs. DYRK2
Substituent at C7MethoxyCritical for Haspin affinity
C9 side chain-S-(CH₂)₃-NH₂·2HClOptimal length for catalytic pocket binding

Role of LDN209929 in Targeting Mitotic Regulation Pathways

LDN209929 disrupts mitosis by specifically inhibiting Haspin-mediated H3T3 phosphorylation. This action impairs two key processes:

  • Chromosomal Passenger Complex (CPC) Localization: H3T3ph serves as a docking site for the CPC component Survivin. LDN209929 treatment reduces centromeric Aurora B by >80%, disrupting its roles in error correction of kinetochore-microtubule attachments and spindle assembly checkpoint (SAC) signaling [9] [6].
  • Chromosome Alignment and Cohesion: Depletion of H3T3ph causes chromosome misalignment and premature sister chromatid separation. This is linked to Haspin’s interaction with Pds5, a cohesin regulator, which stabilizes centromeric cohesion until anaphase onset [9].

In cellular models, LDN209929 induces:

  • Mitotic arrest at prometaphase/metaphase
  • Multipolar spindles and centrosome fragmentation
  • Apoptosis in cancer cell lines (e.g., NCI-60 panel) [5] [6]

Table 3: Cellular Phenotypes Induced by LDN209929

Mitotic Process AffectedPhenotype ObservedFunctional Consequence
H3T3 phosphorylationLoss of centromeric H3T3phCPC mislocalization; Aurora B dysfunction
Kinetochore-MT attachmentsIncreased misattachmentsChromosome misalignment
Centromeric cohesionPremature sister separationAneuploidy
Spindle assemblyMultipolar spindlesMitotic catastrophe

As a chemical probe, LDN209929 has elucidated Haspin’s non-catalytic roles—its kinase domain stabilizes a constitutively active conformation via a unique αC′ helix and a rigid activation loop, making it distinct from canonical ePKs [8] [9]. This foundational research positions LDN209929 as a pivotal tool for studying mitosis and a template for anticancer drug development.

Properties

Product Name

LDN209929

IUPAC Name

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine

Molecular Formula

C17H17ClN2OS.2HCl

Molecular Weight

405.77

InChI

InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl

Synonyms

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.